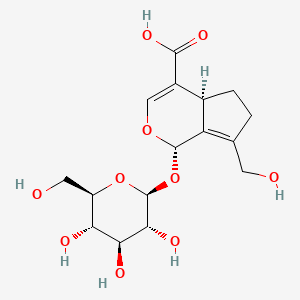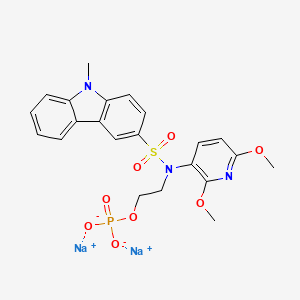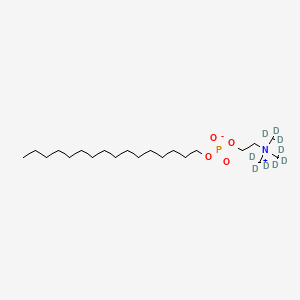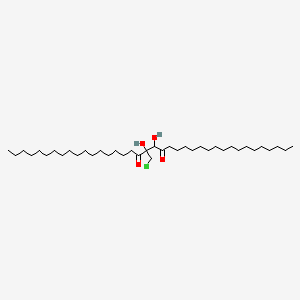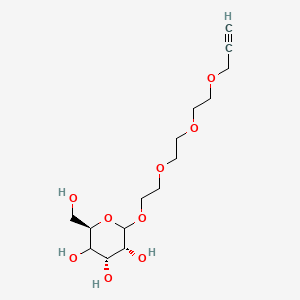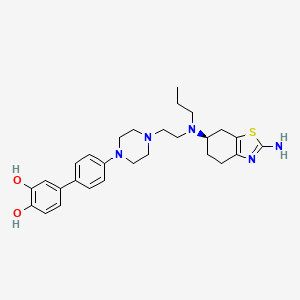![molecular formula C27H29N3O2 B12407265 (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[1511002,1404,1206,11018,26020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene is a complex organic compound characterized by its intricate polycyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene typically involves a multi-step process that includes the formation of the core polycyclic structure followed by the introduction of methoxy and triaza groups. Key steps in the synthetic route may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization reactions involving suitable precursors.
Functional Group Introduction: Introduction of methoxy groups via methylation reactions using reagents such as methyl iodide.
Triaza Group Incorporation: Incorporation of triaza groups through reactions with nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding polycyclic systems and their behavior in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential biological activity. Its complex structure could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry
In industry, this compound could be used as a precursor for the synthesis of other complex molecules or as a functional material in various applications.
Mecanismo De Acción
The mechanism of action of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and subsequent physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene
- This compound
Uniqueness
The uniqueness of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[1511002,1404,1206,11018,26020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H29N3O2 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene |
InChI |
InChI=1S/C27H29N3O2/c1-31-16-7-8-22-19(13-16)20-15-27(32-2)11-9-24-26-18(17-5-3-4-6-21(17)29-26)10-12-30(24)25(27)14-23(20)28-22/h3-8,13,24-25,28-29H,9-12,14-15H2,1-2H3/t24-,25+,27+/m0/s1 |
Clave InChI |
RGWTYAOYPDDREZ-ZWEKWIFMSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)NC3=C2C[C@@]4(CC[C@H]5C6=C(CCN5[C@@H]4C3)C7=CC=CC=C7N6)OC |
SMILES canónico |
COC1=CC2=C(C=C1)NC3=C2CC4(CCC5C6=C(CCN5C4C3)C7=CC=CC=C7N6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



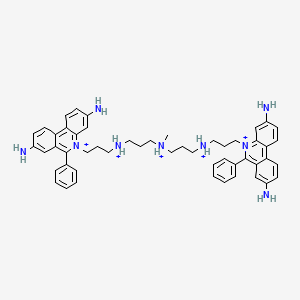


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
